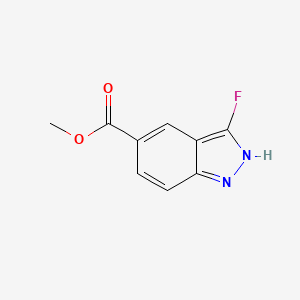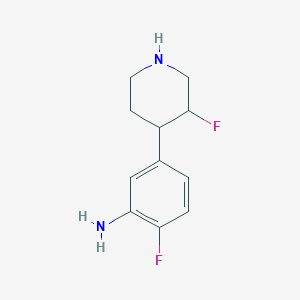
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline is a fluorinated aromatic amine compound It consists of a benzene ring substituted with a fluorine atom at the 2-position and an aniline group at the 5-position, which is further substituted with a 3-fluoropiperidin-4-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline typically involves multi-step organic reactions. One common method includes the fluorination of aniline derivatives followed by the introduction of the piperidine ring. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and solvents to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards specific targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoroaniline: A simpler analog with only one fluorine atom on the benzene ring.
3-Fluoropiperidine: A related compound with a fluorine atom on the piperidine ring.
5-Fluoro-2-nitroaniline: Another fluorinated aromatic amine with different substitution patterns.
Uniqueness
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline is unique due to the presence of both fluorine atoms and the piperidine ring, which confer distinct chemical and biological properties. Its dual fluorination can enhance its stability, lipophilicity, and binding interactions, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H14F2N2 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
2-fluoro-5-(3-fluoropiperidin-4-yl)aniline |
InChI |
InChI=1S/C11H14F2N2/c12-9-2-1-7(5-11(9)14)8-3-4-15-6-10(8)13/h1-2,5,8,10,15H,3-4,6,14H2 |
InChI-Schlüssel |
QAJVRPRKECHJLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC(C1C2=CC(=C(C=C2)F)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


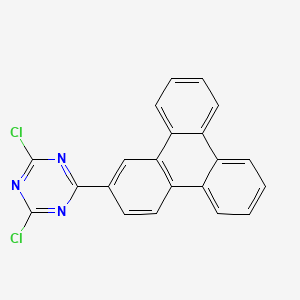

![2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B12839961.png)
![3-(Chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B12839967.png)

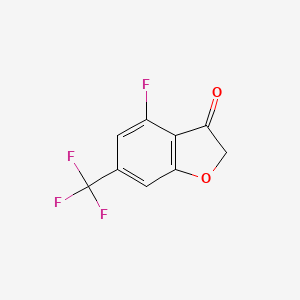
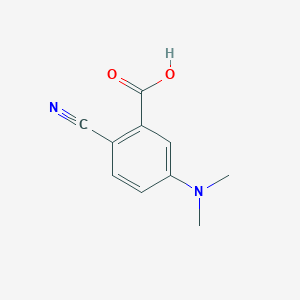
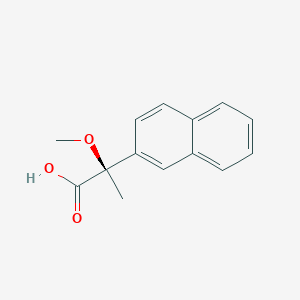

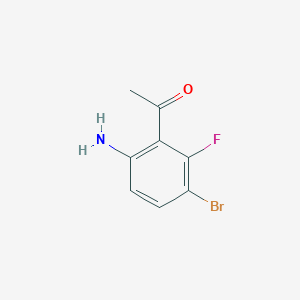


![16-azaheptacyclo[15.12.0.02,15.03,12.05,10.020,29.022,27]nonacosa-1(17),2(15),3,5,7,9,11,13,18,20,22,24,26,28-tetradecaene](/img/structure/B12840011.png)
